

Application Notes and Protocols for UAMC-3203 in Murine Models

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Compound of Interest

Compound Name: UAMC-3203

Cat. No.: B15586071

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These application notes provide a comprehensive overview of the dosage and administration of the ferroptosis inhibitor **UAMC-3203** in mice, based on currently available preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies.

Overview of UAMC-3203

UAMC-3203 is a potent and soluble analogue of Ferrostatin-1 (Fer-1), designed to inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.^[1]^[2]^[3] It has demonstrated therapeutic potential in various murine models of disease, including multiorgan injury, spinal cord injury, and acetaminophen-induced liver toxicity.^[1]^[2]^[4]^[5] Compared to its parent compound, **UAMC-3203** offers improved stability and solubility, making it a more suitable candidate for in vivo applications.^[2]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of **UAMC-3203** in mice and rats.

Table 1: Reported Dosages of **UAMC-3203** in Mice

Dosage	Administration Route	Vehicle	Mouse Model	Study Focus	Reference
15 mg/kg	Intraperitoneal (daily)	3% DMSO in normal saline	Spinal Cord Injury	Locomotor recovery and secondary damage	[2][4]
9.5 mg/kg	Intraperitoneal (pre-treatment)	Not specified	Acetaminophen-induced liver injury	Hepatoprotection	[2][5]
10 mg/kg	Intravenous	Not specified	Pharmacokinetics	Bioavailability and clearance	[6]
10 mg/kg	Oral	Not specified	Pharmacokinetics	Bioavailability	[6]
Not Specified	Daily injection	Not specified	Multiorgan Injury	Toxicity assessment	[1][3]

Table 2: Pharmacokinetic Parameters of **UAMC-3203**

Species	Parameter	Value	Administration Route	Reference
Mice	Terminal half-life ($t_{1/2}$)	~3-4 hours	Intravenous	[7]
Rats	Terminal half-life ($t_{1/2}$)	~4-6 hours	Intravenous	[7]
Rats	Plasma Concentration	Below detection limit after 6 hours	Intravenous (5 mg/kg)	[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **UAMC-3203** administration in mice.

Protocol for Spinal Cord Injury (SCI) Model

This protocol is based on studies investigating the neuroprotective effects of **UAMC-3203** in a murine model of SCI.^[4]

Objective: To assess the efficacy of **UAMC-3203** in improving functional recovery and reducing secondary damage after spinal cord injury.

Materials:

- **UAMC-3203-HCL** (e.g., MedChem Express, HY-112909A)
- Dimethyl sulfoxide (DMSO)
- Normal saline (0.9% NaCl)
- Syringes and needles for intraperitoneal injection
- Animal model: Mice with induced spinal cord injury (e.g., 30 kdyne force)

Procedure:

- Preparation of **UAMC-3203** Solution:
 - Dissolve **UAMC-3203-HCL** in a vehicle of 3% DMSO in normal saline to a final concentration that allows for the administration of 15 mg/kg body weight in a suitable injection volume.
- Animal Groups:
 - Randomly assign mice to a treatment group and a control (vehicle) group.
- Administration:
 - Treatment Group: Administer **UAMC-3203** solution (15 mg/kg) via intraperitoneal injection daily.
 - Control Group: Administer an equal volume of the vehicle (3% DMSO in normal saline) via intraperitoneal injection daily.

- Treatment Duration:
 - Early (Acute) Treatment: 1-14 days post-SCI.
 - Delayed Treatment: 28-42 days post-SCI.
- Assessment:
 - Monitor and assess locomotor recovery at regular intervals.
 - Evaluate secondary damage through histological and molecular analyses of spinal cord tissue.

Protocol for Acetaminophen-Induced Liver Injury Model

This protocol is adapted from studies evaluating the hepatoprotective effects of **UAMC-3203**.^[5]

Objective: To determine the protective effect of **UAMC-3203** against acetaminophen-induced acute liver injury.

Materials:

- **UAMC-3203**
- Acetaminophen (500 mg/kg)
- Vehicle for **UAMC-3203**
- Syringes and needles for administration
- Animal model: Mice

Procedure:

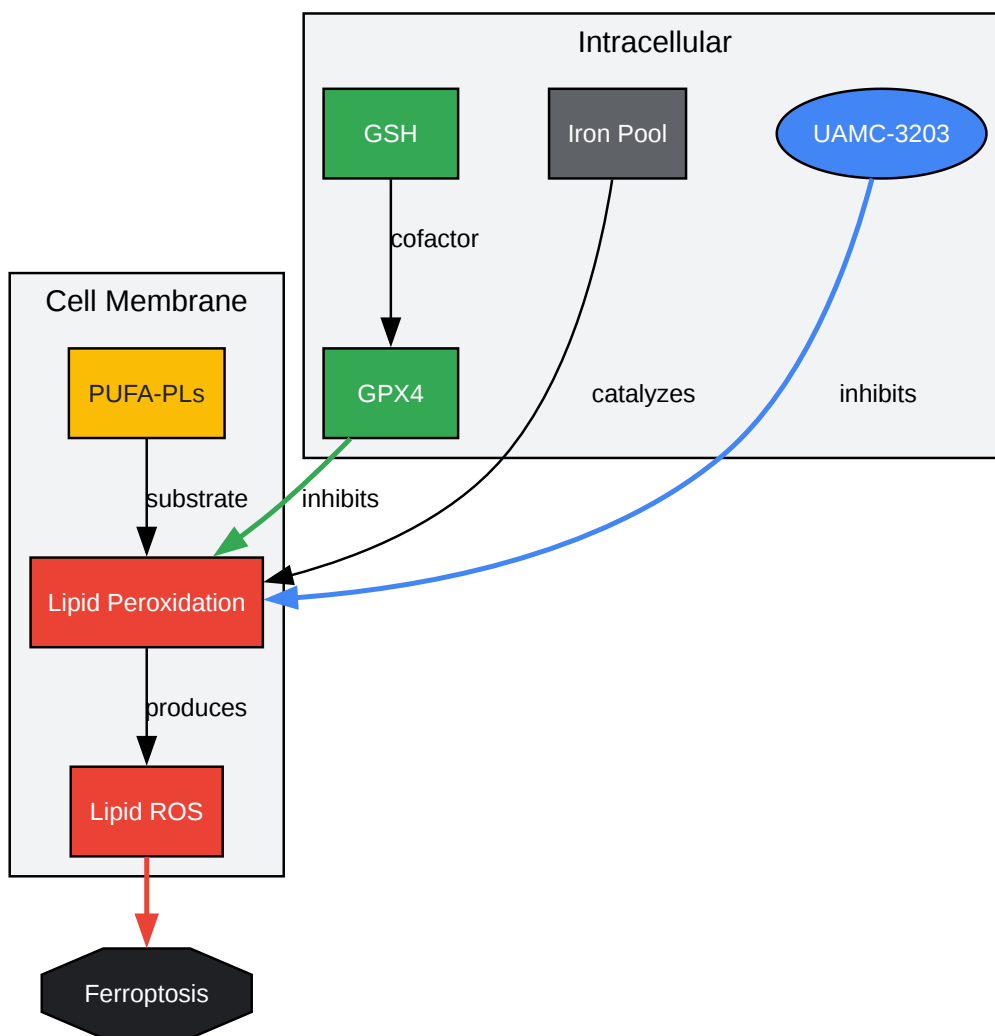
- Animal Groups:
 - Divide mice into three groups:
 - Vehicle control

- Acetaminophen only
- **UAMC-3203** + Acetaminophen
- Administration:
 - **UAMC-3203** + Acetaminophen Group: Pre-treat mice with **UAMC-3203** (9.5 mg/kg) one hour before acetaminophen administration.
 - Acetaminophen Only Group: Administer vehicle one hour before acetaminophen.
 - Induce liver injury by administering a single dose of acetaminophen (500 mg/kg).
- Sample Collection and Analysis:
 - Sacrifice mice at 2 and 6 hours post-acetaminophen overdose.
 - Collect blood samples to measure serum alanine aminotransferase (ALT) levels as a marker of liver injury.
 - Collect liver tissue for histological analysis to assess the extent of necrosis.

Visualizations

The following diagrams illustrate key concepts related to **UAMC-3203**'s mechanism of action and experimental application.

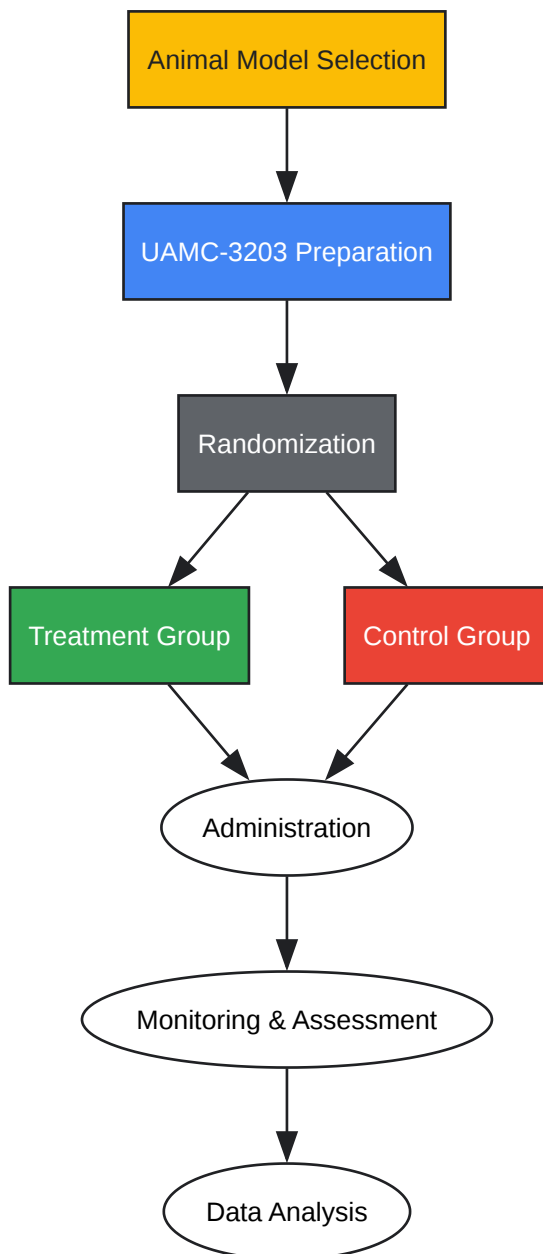
Ferroptosis Signaling Pathway and UAMC-3203 Inhibition



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Caption: **UAMC-3203** inhibits ferroptosis by suppressing lipid peroxidation.

General Experimental Workflow for UAMC-3203 In Vivo Studies



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Caption: A generalized workflow for conducting in vivo studies with **UAMC-3203**.

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